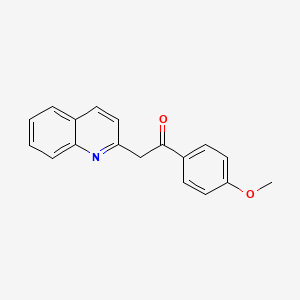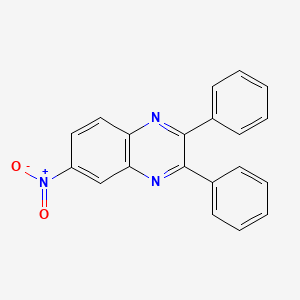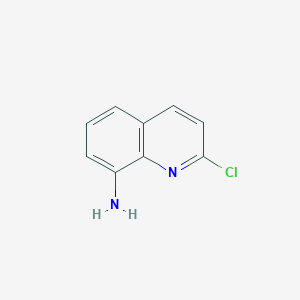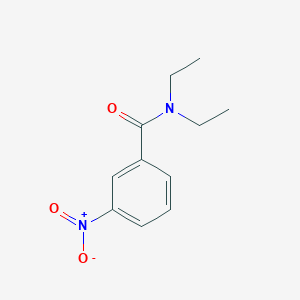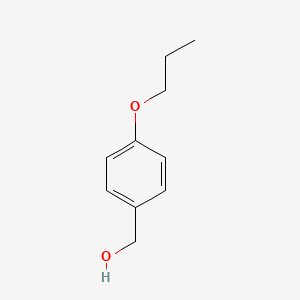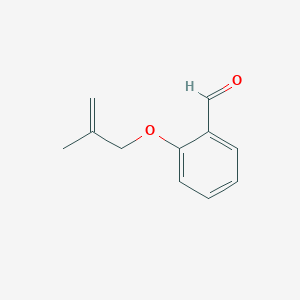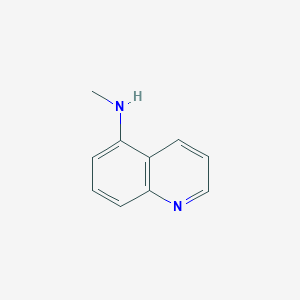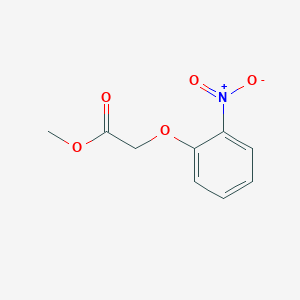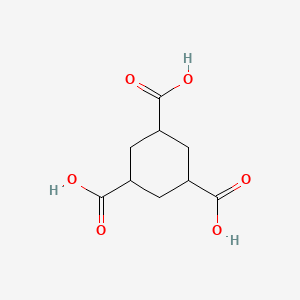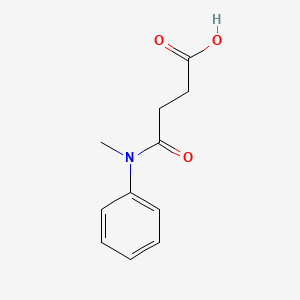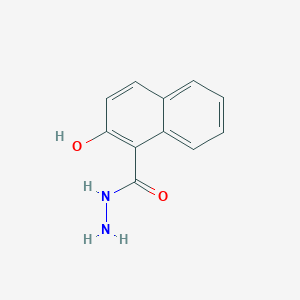
2-hydroxy-1-naphthohydrazide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxynaphthalene-1-carbohydrazide is C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .
Mode of Action
2-Hydroxynaphthalene-1-carbohydrazide interacts with its target, JNKs, leading to alterations in gene expression, enzyme activities, and different cellular functions . This interaction affects cellular behavior like metabolism, proliferation, differentiation, and cell survival .
Biochemical Pathways
The compound’s interaction with JNKs affects the JNK-mediated pathways. These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions . The changes in these pathways can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .
Result of Action
The interaction of 2-Hydroxynaphthalene-1-carbohydrazide with JNKs can lead to alterations in gene expression, enzyme activities, and different cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival . Some compounds, such as 4p and 5k, have been identified as potential inhibitors of JNK protein .
Análisis Bioquímico
Biochemical Properties
2-Hydroxynaphthalene-1-carbohydrazide plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, it has been shown to form complexes with metal ions such as chromium, iron, manganese, cobalt, nickel, and copper . These interactions often involve the phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms of 2-Hydroxynaphthalene-1-carbohydrazide, which act as binding sites for the metal ions. These metal complexes exhibit significant biological activities, including antimicrobial properties .
Cellular Effects
2-Hydroxynaphthalene-1-carbohydrazide affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cellular enzymes and proteins. For example, the compound has shown promising antimicrobial activity against bacterial species such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis, as well as fungal species like Candida albicans and Aspergillus niger . These interactions can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Hydroxynaphthalene-1-carbohydrazide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with metal ions, which in turn interact with the active sites of enzymes. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 2-Hydroxynaphthalene-1-carbohydrazide has been shown to affect gene expression by interacting with DNA and RNA polymerases, thereby influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxynaphthalene-1-carbohydrazide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound and its metal complexes exhibit stability under various conditions, but their biological activity may decrease over time due to degradation . Long-term exposure to 2-Hydroxynaphthalene-1-carbohydrazide in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained antimicrobial activity and possible cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of 2-Hydroxynaphthalene-1-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage . Threshold effects have been noted, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
2-Hydroxynaphthalene-1-carbohydrazide is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity through its metal complexes. Enzymes such as adenylate kinase, peptide deformylase, and DNA polymerase have been identified as targets of 2-Hydroxynaphthalene-1-carbohydrazide, leading to changes in metabolic processes and cellular function .
Transport and Distribution
The transport and distribution of 2-Hydroxynaphthalene-1-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 2-Hydroxynaphthalene-1-carbohydrazide can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
2-Hydroxynaphthalene-1-carbohydrazide exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration and energy production . Additionally, its presence in the nucleus can influence gene expression and DNA replication processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-1-naphthohydrazide can be synthesized through the reaction of 2-hydroxy-1-naphthoic acid with hydrazine hydrate . The reaction typically involves heating the mixture under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Naphthoquinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthohydrazides.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Hydroxy-1-naphthohydrazide is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner . Its hydroxyl and hydrazide functional groups provide versatility in both synthetic and biological applications .
Propiedades
IUPAC Name |
2-hydroxynaphthalene-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOTZUQUEPHOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289961 | |
| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-26-2 | |
| Record name | NSC65883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


